20-(4-ethylpiperazin-1-yl)-10-thia-1,12,21-triazapentacyclo[11.8.0.03,11.04,9.014,19]henicosa-3(11),4(9),12,14,16,18,20-heptaen-2-one
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Overview
Description
5-(4-ethylpiperazin-1-yl)-9,10,11,12-tetrahydro-8H-1benzothieno[2’,3’:4,5]pyrimido[2,1-a]phthalazin-8-one is a complex organic compound with potential applications in various fields, including medicinal chemistry and materials science. This compound features a unique structure that combines multiple heterocyclic rings, making it an interesting subject for chemical research and development.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(4-ethylpiperazin-1-yl)-9,10,11,12-tetrahydro-8H-1benzothieno[2’,3’:4,5]pyrimido[2,1-a]phthalazin-8-one typically involves multi-step organic reactions.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes controlling temperature, pressure, and the use of catalysts to facilitate the reactions. The process may also involve purification steps such as recrystallization or chromatography to isolate the desired product .
Chemical Reactions Analysis
Types of Reactions
5-(4-ethylpiperazin-1-yl)-9,10,11,12-tetrahydro-8H-1benzothieno[2’,3’:4,5]pyrimido[2,1-a]phthalazin-8-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic and electrophilic substitution reactions can be carried out to introduce different functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Halogenated solvents and catalysts like palladium on carbon for hydrogenation reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines .
Scientific Research Applications
5-(4-ethylpiperazin-1-yl)-9,10,11,12-tetrahydro-8H-1benzothieno[2’,3’:4,5]pyrimido[2,1-a]phthalazin-8-one has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 5-(4-ethylpiperazin-1-yl)-9,10,11,12-tetrahydro-8H-1benzothieno[2’,3’:4,5]pyrimido[2,1-a]phthalazin-8-one involves its interaction with specific molecular targets. This compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
Similar Compounds
- 5-(4-ethylpiperazin-1-yl)methyl)pyridin-2-amine
- 5-(4-ethylpiperazin-1-yl)pyrimidine
- 5-(2-ethoxy-5-((4-ethylpiperazin-1-yl)sulfonyl)phenyl)-1-methyl-3-propyl-1,6-dihydro-7H-pyrazolo[4,3-d]pyrimidin-7-one
Uniqueness
5-(4-ethylpiperazin-1-yl)-9,10,11,12-tetrahydro-8H-1benzothieno[2’,3’:4,5]pyrimido[2,1-a]phthalazin-8-one is unique due to its complex structure, which combines multiple heterocyclic rings. This structural complexity may confer unique chemical and biological properties, making it a valuable compound for research and development .
Properties
Molecular Formula |
C23H25N5OS |
---|---|
Molecular Weight |
419.5g/mol |
IUPAC Name |
20-(4-ethylpiperazin-1-yl)-10-thia-1,12,21-triazapentacyclo[11.8.0.03,11.04,9.014,19]henicosa-3(11),4(9),12,14,16,18,20-heptaen-2-one |
InChI |
InChI=1S/C23H25N5OS/c1-2-26-11-13-27(14-12-26)21-16-8-4-3-7-15(16)20-24-22-19(23(29)28(20)25-21)17-9-5-6-10-18(17)30-22/h3-4,7-8H,2,5-6,9-14H2,1H3 |
InChI Key |
ZLSYFZDMGPIZHI-UHFFFAOYSA-N |
SMILES |
CCN1CCN(CC1)C2=NN3C(=NC4=C(C3=O)C5=C(S4)CCCC5)C6=CC=CC=C62 |
Canonical SMILES |
CCN1CCN(CC1)C2=NN3C(=NC4=C(C3=O)C5=C(S4)CCCC5)C6=CC=CC=C62 |
Origin of Product |
United States |
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